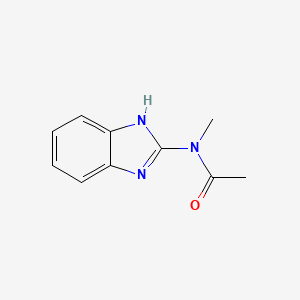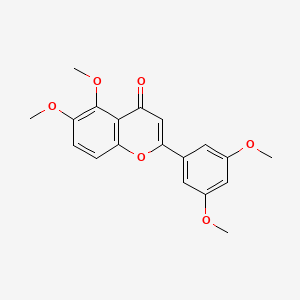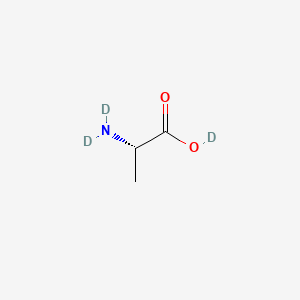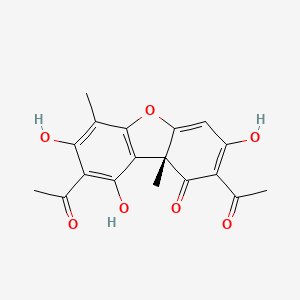
1(9bH)-Dibenzofuranone, 2,8-diacetyl-3,7,9-trihydroxy-6,9b-dimethyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isousnic acid is a member of acetophenones.
1(9bH)-Dibenzofuranone, 2,8-diacetyl-3,7,9-trihydroxy-6,9b-dimethyl-, (R)- is a natural product found in Xanthoparmelia vagans, Ramalina hierrensis, and Parmotrema reticulatum with data available.
Scientific Research Applications
Chemical Constituents Identification
- Identification in Usnea longissima : This compound was identified as a chemical constituent of the lichen Usnea longissima. Its structure was elucidated using solvent extraction and chromatographic techniques, and it was found to be a new compound named longiusnine (Jie Feng & Xiu-wei Yang, 2009).
Natural Compound Analysis
- Discovery in Lichen Parmelia perlata : It was identified as a natural compound in lichen Parmelia perlata, with its structure determined through various spectroscopic techniques (A. Sharma et al., 2014).
Potential Therapeutic Applications
- Synthesis and Anti-inflammatory Activity : The compound, when chemically transformed, led to the synthesis of novel triazole analogs. These synthesized compounds showed promising anti-inflammatory activity, particularly against certain cytokines, suggesting potential therapeutic applications (N. Vanga et al., 2017).
Catalysis and Chemical Reactions
- Use in Catalysis : The compound was involved in a reaction study where a primary amine catalyst promoted the α-benzoyloxylation of ketones. This research contributes to our understanding of catalytic reactions and organic synthesis methodologies (M. S. Jadhav et al., 2012).
Biological Properties and Potential Toxicity
- Biological Properties Review : A review of the biological properties and potential toxicity of this compound (known as usnic acid) highlighted its potential in various biological activities such as anti-inflammatory, analgesic, and antimicrobial, alongside its use in UV protection and other applications. However, the review also noted the necessity of further studies to establish its efficacy and safety due to reported toxicity issues (A. Araújo et al., 2015).
Ecological Applications
- Ecological and Commercial Uses : Usnic acid, another name for this compound, has been used in various ecological applications, including as a preservative and in products such as creams and toothpaste. It has shown a range of biological activities, including antimicrobial and anti-inflammatory properties. The review also discusses its presence in health food supplements and its use in weight reduction (K. Ingolfsdottir, 2002).
properties
CAS RN |
18058-86-1 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.319 |
IUPAC Name |
(9bR)-2,8-diacetyl-3,7,9-trihydroxy-6,9b-dimethyldibenzofuran-1-one |
InChI |
InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)15(23)13-16(6)25-10-5-9(21)11(7(2)19)17(24)18(10,13)4/h5,21-23H,1-4H3/t18-/m0/s1 |
InChI Key |
GRIDHCOCFJSWSY-SFHVURJKSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC3=CC(=C(C(=O)C32C)C(=O)C)O)O)C(=O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



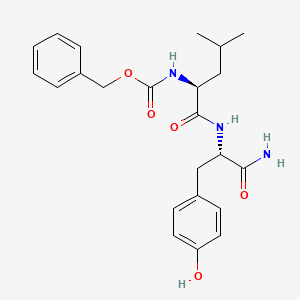
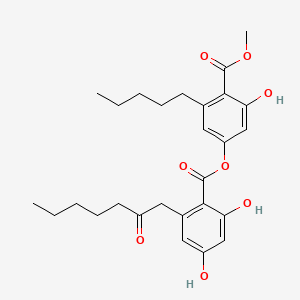

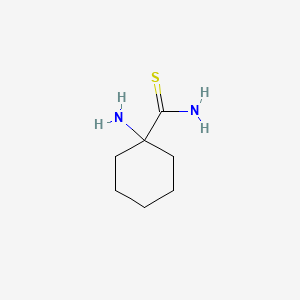
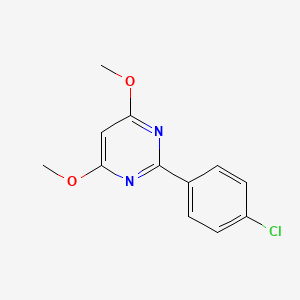
![3a,11b-Dihydro-5-hydroxy-4,11b-dimethoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one](/img/structure/B579255.png)
![N-[(1S,2S,3R)-2,3-Bis(trimethylsilyloxy)-1-[(trimethylsilyloxy)methyl]heptadecyl]acetamide](/img/structure/B579257.png)
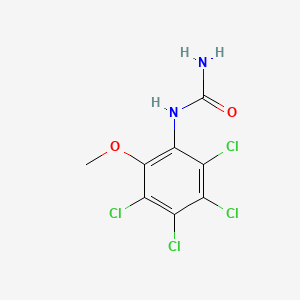

![3,4,8,10-Tetramethoxy[2]benzopyrano[4,3-b][1]benzopyran-7(5H)-one](/img/structure/B579265.png)
